2,3,6-Tri-O-carboxymethyl-D-glucose
Overview
Description
2,3,6-Tri-O-carboxymethyl-D-glucose is a derivative of D-glucose, where carboxymethyl groups are introduced at the 2, 3, and 6 positions of the glucose molecule. This compound is known for its high water solubility and is widely used in various fields, including food, pharmaceuticals, and biotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-Tri-O-carboxymethyl-D-glucose typically involves the carboxymethylation of D-glucose. This process can be achieved through the reaction of D-glucose with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction conditions usually involve heating the mixture to facilitate the substitution of hydroxyl groups with carboxymethyl groups .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of D-glucose to the desired product. The purity of the final product is often enhanced through purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,6-Tri-O-carboxymethyl-D-glucose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl groups back to hydroxyl groups.
Substitution: The carboxymethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: D-glucose or partially reduced derivatives.
Substitution: Various substituted glucose derivatives depending on the reagents used
Scientific Research Applications
2,3,6-Tri-O-carboxymethyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and as a substrate in enzymatic reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of biodegradable polymers and as an additive in food products .
Mechanism of Action
The mechanism of action of 2,3,6-Tri-O-carboxymethyl-D-glucose involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in carbohydrate metabolism, altering their activity.
Pathways Involved: It can influence metabolic pathways by acting as a substrate or inhibitor, thereby affecting the overall metabolic flux
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Tri-O-carboxymethyl-D-glucose
- 2,3,6-Tri-O-methyl-D-glucose
- 2,3,6-Tri-O-acetyl-D-glucose
Uniqueness
2,3,6-Tri-O-carboxymethyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high water solubility and reactivity make it particularly valuable in various applications compared to its analogs .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-1,5-dicarboxyoxy-2,3-dihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O12/c1-3(11)6(21-9(16)17)7(22-10(18)19)5(13)4(12)2-20-8(14)15/h4-7,12-13H,2H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t4-,5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFGOGPPGBIZDK-JWXFUTCRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(COC(=O)O)O)O)OC(=O)O)OC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](COC(=O)O)O)O)OC(=O)O)OC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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